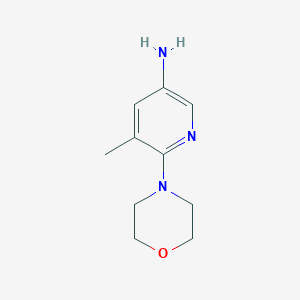

5-Methyl-6-morpholinopyridin-3-amine

Description

Contextualization of 5-Methyl-6-morpholinopyridin-3-amine within Contemporary Medicinal Chemistry Research

In the relentless pursuit of novel therapeutic agents, medicinal chemists often focus on "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets. This compound represents a confluence of such desirable features. The strategic placement of a methyl group, an amine, and a morpholine (B109124) ring on a pyridine (B92270) core creates a versatile template for generating libraries of compounds with diverse pharmacological potential. Its structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability makes it a compound of significant interest in the exploration of new treatments for a range of diseases.

Overview of Pyridine and Morpholine Chemical Scaffolds in Drug Discovery and Development

The pyridine ring is a ubiquitous heterocyclic scaffold in medicinal chemistry, prized for its ability to enhance the solubility and bioavailability of drug candidates. As a polar and ionizable aromatic system, it is a key component in a vast number of pharmaceuticals. Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.

Similarly, the morpholine ring is a favored building block in drug design due to its advantageous physicochemical and metabolic properties. Its incorporation into a molecule can improve pharmacokinetic profiles, increase potency, and provide desirable drug-like characteristics. The morpholine moiety is a versatile and readily accessible synthetic component, contributing to its widespread use in the development of experimental and approved drugs.

Significance of this compound as a Core Chemical Scaffold or Intermediate in Bioactive Molecules

The true significance of this compound lies in its role as a crucial intermediate in the synthesis of more complex and highly active pharmaceutical compounds. Researchers have utilized this scaffold to construct potent inhibitors of various enzymes, demonstrating its value in targeted drug design.

For instance, derivatives of the core "6-morpholinopyridin-3-yl" structure have been instrumental in the development of adenosine (B11128) kinase inhibitors. One such example is ABT-702 , a potent, non-nucleoside adenosine kinase inhibitor with oral activity in animal models of pain and inflammation. The "6-morpholino-pyridin-3-yl" moiety is a key component of this molecule, highlighting the importance of the parent amine scaffold in achieving high binding affinity. nih.gov

Furthermore, the morpholinopyridine framework is integral to the design of inhibitors for critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The compound CYH33 , a highly potent and selective PI3Kα inhibitor, incorporates a morpholinopyrrolotriazine core, which is functionally related to the morpholinopyridine scaffold. nih.gov This demonstrates the utility of the morpholine-heterocycle combination in targeting kinase activity.

Another example can be found in the development of mTOR inhibitors for neurological disorders. The compound PQR626 , a potent, orally available, and brain-penetrant mTOR inhibitor, features a complex structure built around a substituted pyridine ring, showcasing the adaptability of such scaffolds in creating molecules that can cross the blood-brain barrier. researchgate.net

These examples underscore the role of this compound and its close analogs as foundational elements for the generation of innovative therapeutic agents.

Bioactive Molecules Incorporating the Morpholinopyridine Scaffold

| Compound Name | Core Scaffold Component | Therapeutic Target/Application |

| ABT-702 | 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | Adenosine Kinase Inhibitor (Pain and Inflammation) nih.gov |

| CYH33 | methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f] researchgate.netgoogle.comnih.govtriazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate | PI3Kα Inhibitor (Advanced Solid Tumors) nih.gov |

| PQR626 | 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine | mTOR Inhibitor (Neurological Disorders) researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRXMTBOPCSWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269323 | |

| Record name | 5-Methyl-6-(4-morpholinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-53-4 | |

| Record name | 5-Methyl-6-(4-morpholinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214900-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-6-(4-morpholinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 6 Morpholinopyridin 3 Amine and Its Derivatives

Precursor Synthesis and Derivatization Routes for 5-Methyl-6-morpholinopyridin-3-amine

The assembly of the target compound begins with the synthesis of appropriately functionalized pyridine (B92270) intermediates. This foundational stage is critical as it installs the necessary substituents in the correct positions for subsequent transformations.

A crucial intermediate in the synthesis of the target molecule is 2-chloro-5-methyl-3-nitropyridine (B188117). innospk.comnih.gov This compound possesses the required methyl group at the 5-position, a nitro group at the 3-position which will later be converted to the amine, and a chloro group at the 2-position that serves as a leaving group for the subsequent introduction of the morpholine (B109124) moiety.

The synthesis of this intermediate often starts from 2-hydroxy-5-methyl-3-nitropyridine (B188116). nih.gov The transformation of the hydroxyl group into a chloro group is a standard procedure in heterocyclic chemistry, accomplished using various chlorinating agents. One documented method involves reacting 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to yield 2-chloro-5-methyl-3-nitropyridine. nih.gov Alternative chlorination procedures for related nitropyridines utilize reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). google.comchemicalbook.com These methods effectively convert the 2-pyridone tautomer into the more reactive 2-chloropyridine (B119429) derivative. google.comchemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂), DMF | 2-chloro-5-methyl-3-nitropyridine | 92% | nih.gov |

| 2-hydroxy-5-nitropyridine | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 2-chloro-5-nitropyridine | 89.5% | google.com |

Following the preparation of the 2-chloro-5-methyl-3-nitropyridine intermediate, the next key transformation is the reduction of the nitro group at the 3-position to a primary amine. This step is fundamental to forming the pyridin-3-amine core of the target molecule.

A variety of chemical reduction methods are effective for converting aromatic nitro groups to amines. Electrochemical methods have been shown to be effective for the reduction of nitro groups on related heterocyclic systems. mdpi.com For instance, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in acidic aqueous media occurs in a single stage involving six electrons to form the corresponding 6-amino derivative. mdpi.com More conventional laboratory methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Another common strategy is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). These classical methods are widely employed for their reliability and efficiency in reducing nitroarenes.

The final step in the core synthesis is the introduction of the morpholine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, morpholine acts as the nucleophile, displacing the chloride atom at the 2-position of the 2-chloro-5-methylpyridin-3-amine (B1349310) intermediate.

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further influenced by the substituents on the ring. The reaction proceeds by the attack of the secondary amine of morpholine on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then rearomatizes by expelling the chloride ion to yield the final product, this compound. The kinetics and feasibility of such SNAr reactions on activated pyridine rings, including the substitution of a halogen by morpholine, are well-documented. researchgate.netepa.gov

Advanced Synthetic Strategies for Complex Analogues Incorporating the this compound Core

The this compound scaffold is not only a synthetic target but also a valuable building block for constructing more elaborate and functionally diverse molecules. Its structure contains multiple points for further chemical modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic rings. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, is highly effective for creating biaryl structures by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. mdpi.com

While this compound itself does not have a leaving group for direct coupling, related halogenated precursors can be readily functionalized. For example, a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, undergoes efficient Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov This demonstrates that the pyridine core can be arylated, and the reaction tolerates the presence of the free amino group. nih.gov This strategy allows for the synthesis of a wide array of derivatives where different aryl or heteroaryl groups are appended to the pyridine ring, significantly increasing molecular diversity. researchgate.net

| Pyridine Substrate | Coupling Partner | Catalyst | Product | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 5-aryl-2-methylpyridin-3-amine | nih.gov |

| (Z)-β-enamido triflates | Arylboronic acids | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | β,β-diaryl-substituted enamides | beilstein-journals.org |

| 6-chloropurine | Arylboronic acids | Palladium catalyst | 6-arylpurine | researchgate.net |

The primary amino group at the 3-position is a key functional handle for elaborating the this compound core into more complex structures. This amine can participate in a wide range of chemical transformations.

One common reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. For instance, the related compound 6-methoxypyridin-3-amine readily condenses with pyrrole-2-carbaldehyde to form the corresponding N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.govsemanticscholar.org Similarly, this compound can be used to generate a library of Schiff bases, which can serve as ligands for metal complexes or as intermediates for further synthesis. nih.govsemanticscholar.org

Furthermore, the 3-aminopyridine (B143674) motif is a precursor for the synthesis of fused heterocyclic systems. For example, 3-aminopyridines can be used in reactions like the Skraup reaction to construct naphthyridine skeletons. mdpi.com The amino group can also be converted into other functional groups or used in cyclocondensation reactions with bifunctional reagents to build fused pyrimidine (B1678525), imidazole (B134444), or triazole rings, leading to diverse and complex molecular architectures. nih.gov

Formation of Diverse Molecular Architectures Utilizing this compound as a Building Block

Indole-2-carboxamide Derivatives

The formation of an amide bond is a fundamental transformation in organic synthesis. Indole-2-carboxamide derivatives of this compound can be synthesized through the coupling of the primary amine with an appropriate indole-2-carboxylic acid. This reaction typically employs standard peptide coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling systems include carbodiimides such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amino group of this compound. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the formation of any acid salts. nih.govnih.gov An alternative coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govmdpi.com

Table 1: General Synthesis of Indole-2-carboxamide Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Substituted Indole-2-carboxylic acid | EDC, HOBt, DIPEA, DMF | N-(5-Methyl-6-morpholinopyridin-3-yl)-1H-indole-2-carboxamide Derivative |

Oxazolidinone Derivatives

Oxazolidinones are an important class of heterocyclic compounds. The synthesis of N-aryl oxazolidinones can be achieved through the reaction of an aryl amine with a suitable three-carbon synthon. A well-established route involves the reaction of an N-lithiated carbamate (B1207046) with an epoxide. researchgate.net

A synthetic pathway for a closely related analogue, (R)-5-(Hydroxymethyl)-3-(6-Morpholinopyridin-3-yl)Oxazolidin-2-one, has been reported, providing a clear blueprint for the synthesis of the 5-methyl derivative. frontiersin.org The synthesis would begin with the protection of the amino group of this compound as a carbamate, for instance, a benzyl (B1604629) carbamate. This intermediate is then treated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to generate a lithiated species. Subsequent reaction with (R)-glycidyl butyrate (B1204436) introduces the chiral three-carbon unit, which cyclizes upon warming to form the desired oxazolidinone ring. frontiersin.org

Table 2: Plausible Synthesis of an Oxazolidinone Derivative

| Starting Material | Key Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Benzyl (5-methyl-6-morpholinopyridin-3-yl)carbamate | 1. n-BuLi, THF, -78 °C 2. (R)-glycidyl butyrate | Lithium carbamate anion | (R)-5-(Hydroxymethyl)-3-(5-methyl-6-morpholinopyridin-3-yl)oxazolidin-2-one |

Pyrimidine Derivatives

Pyrimidine rings are core structures in numerous biologically active molecules. A common synthetic strategy for constructing pyrimidine rings is the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328) derivative, known as the Pinner pyrimidine synthesis. youtube.com

To synthesize a pyrimidine derivative, this compound would first be converted into the corresponding guanidine. This can be achieved by reacting the amine with a reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The resulting guanidine derivative can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of a base to yield the substituted pyrimidine ring. youtube.com Another approach involves the reaction of the amine with α,β-unsaturated ketones under acidic conditions, which can lead to the formation of tetrahydroquinazolines (which contain a fused pyrimidine ring). organic-chemistry.org

Table 3: General Synthesis of Pyrimidine Derivatives via Guanidine Intermediate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Guanidine derivative of the starting amine |

| 2 | Guanidine derivative + 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Base (e.g., NaOEt) | 2-((5-Methyl-6-morpholinopyridin-3-yl)amino)-pyrimidine Derivative |

Imidazothiazole Derivatives

The synthesis of imidazothiazoles generally proceeds from a 2-aminothiazole (B372263) precursor. nih.gov Therefore, a multi-step sequence is required to convert this compound into an imidazothiazole derivative.

The initial step would involve the conversion of the primary amine into a thiourea. This can be accomplished by reacting it with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis. The resulting N-(5-methyl-6-morpholinopyridin-3-yl)thiourea can then undergo a Hantzsch thiazole (B1198619) synthesis by reacting with an α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide) to form a 2-(arylamino)thiazole intermediate. researchgate.net This intermediate possesses the necessary functionality for the subsequent cyclization to form the fused imidazole ring. Treatment of the 2-(arylamino)thiazole with another α-haloketone or a similar reagent under appropriate conditions would lead to the formation of the desired imidazothiazole structure. nih.gov

Table 4: Hypothetical Multi-step Synthesis of an Imidazothiazole Derivative

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Benzoyl isothiocyanate | Solvent (e.g., Acetone) | N-Benzoyl-N'-(5-methyl-6-morpholinopyridin-3-yl)thiourea |

| 2 | Thiourea derivative from Step 1 | Base (e.g., NaOH) | N-(5-Methyl-6-morpholinopyridin-3-yl)thiourea |

| 3 | Thiourea from Step 2 + α-Haloketone (e.g., 2-chloroacetophenone) | Base, Solvent (e.g., EtOH) | N-(5-Methyl-6-morpholinopyridin-3-yl)-4-phenylthiazol-2-amine |

| 4 | 2-Aminothiazole from Step 3 + α-Halo carbonyl compound | Refluxing conditions | Substituted Imidazo[2,1-b]thiazole Derivative |

Pyrrolidine (B122466) Derivatives

Pyrrolidine rings can be synthesized via numerous methods, including the cyclization of primary amines with suitable difunctionalized alkane chains. organic-chemistry.org A straightforward approach to synthesize an N-substituted pyrrolidine derivative is the reaction of this compound with a 1,4-dihalobutane, such as 1,4-dibromobutane. This reaction proceeds via a double nucleophilic substitution, where the primary amine first displaces one halide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second halide, forming the pyrrolidine ring. This cyclocondensation can be performed under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org

Another efficient method is the N-heterocyclization of primary amines with diols, such as 1,4-butanediol, catalyzed by transition metal complexes, for instance, an Iridium catalyst. organic-chemistry.org

Table 5: General Synthesis of an N-Substituted Pyrrolidine Derivative

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product |

|---|---|---|---|

| This compound | 1,4-Dihalobutane | Base, Microwave irradiation | 1-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine |

| This compound | 1,4-Butanediol | Cp*Ir complex | 1-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine |

Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the compound's structure.

For the parent compound, this compound, a characteristic set of signals is expected. The morpholine ring typically shows two distinct multiplets in the ¹H NMR spectrum, corresponding to the protons adjacent to the oxygen and those adjacent to the nitrogen. stackexchange.com The pyridine ring protons will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating effects of the amino and morpholino groups and the weakly donating methyl group.

Table 6: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound *

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2 | ~7.5-7.7 | d | 1H |

| Pyridine H-4 | ~6.8-7.0 | d | 1H |

| Amino (-NH₂) | ~4.5-5.5 (broad) | s | 2H |

| Morpholine (-N-CH₂-) | ~3.7-3.9 | t | 4H |

| Morpholine (-O-CH₂-) | ~3.0-3.2 | t | 4H |

| Methyl (-CH₃) | ~2.2-2.4 | s | 3H |

\Predicted values in a solvent like DMSO-d₆. Actual values may vary.*

In the ¹³C NMR spectrum, six distinct signals are expected for the pyridine and methyl carbons, and two signals for the morpholine carbons due to symmetry. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 7: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Pyridine C-6 | ~155-160 |

| Pyridine C-3 | ~140-145 |

| Pyridine C-2 | ~135-140 |

| Pyridine C-4 | ~120-125 |

| Pyridine C-5 | ~115-120 |

| Morpholine (-N-CH₂-) | ~66-68 |

| Morpholine (-O-CH₂-) | ~45-48 |

| Methyl (-CH₃) | ~17-20 |

\Predicted values are based on general substituent effects on pyridine and morpholine rings.* chemrxiv.orgwisc.edu

Upon formation of derivatives, such as the Indole-2-carboxamide, significant changes in the NMR spectrum would be observed. In the ¹H NMR, the signal for the -NH₂ protons would be replaced by a single, downfield-shifted signal for the amide N-H proton (typically δ 8-10 ppm). mdpi.com The chemical shifts of the adjacent pyridine protons (H-2 and H-4) would also be affected due to the change from an amino to an amido substituent. Similarly, in the ¹³C NMR spectrum, the chemical shift of C-3 would be altered, and new signals corresponding to the indole (B1671886) ring and the amide carbonyl carbon (δ ~160-165 ppm) would appear. These predictable spectral changes make NMR an indispensable tool for confirming the successful synthesis of these derivatives.

Compound Name Index

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) of this compound would be expected. Due to the presence of an odd number of nitrogen atoms (three), this molecular ion peak would appear at an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule. High-resolution mass spectrometry would allow for the determination of the exact mass of this molecular ion, which in turn provides the elemental composition, confirming the molecular formula of C10H15N3O.

The fragmentation of the molecular ion is anticipated to be driven by the presence of the morpholine and aminopyridine moieties. Alpha-cleavage is a dominant fragmentation pathway for amines and ethers, and thus, fragmentation is likely to occur at the bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring. A common fragmentation of morpholine-containing compounds involves the loss of a C2H4O radical or a C3H6O radical, leading to characteristic fragment ions.

Furthermore, the pyridine ring can undergo characteristic cleavages. The bond between the pyridine ring and the morpholine nitrogen is a likely site of fragmentation. Cleavage of the C-N bond connecting the morpholine ring to the pyridine would result in fragments corresponding to the morpholinyl cation and the 5-methylpyridin-3-amine radical cation, or vice-versa, depending on which fragment retains the positive charge. The stability of the resulting carbocations and radical cations will dictate the relative abundance of these fragment ions in the mass spectrum.

For derivatives of this compound, the fragmentation patterns would be influenced by the nature and position of the substituents. These substituents can direct fragmentation pathways, leading to unique mass spectra that can be used for the identification and structural confirmation of new derivatives.

Expected Fragmentation Data for this compound

The following table outlines the expected major fragment ions for this compound based on theoretical fragmentation pathways. The exact mass values are calculated based on the most abundant isotopes of each element.

| Fragment Ion | Proposed Structure | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

| [C10H15N3O]+• | Molecular Ion | 193.1215 | Ionization of the parent molecule |

| [C9H12N3O]+ | [M-CH3]+ | 178.0980 | Loss of a methyl radical from the pyridine ring |

| [C8H9N2O]+ | [M-C2H4N]+ | 149.0715 | Cleavage within the morpholine ring |

| [C6H7N2]+ | [M-C4H8NO]+ | 107.0609 | Cleavage of the morpholine ring from the pyridine |

| [C4H8NO]+ | Morpholinyl cation | 86.0606 | Cleavage of the C-N bond between the pyridine and morpholine rings |

Structure Activity Relationship Sar Studies of 5 Methyl 6 Morpholinopyridin 3 Amine Derivatives

Substituent Effects and Modifications on the Pyridine (B92270) Ring System

The pyridine ring is a core component of the 5-Methyl-6-morpholinopyridin-3-amine structure, and alterations to its substitution pattern can profoundly impact the compound's interaction with biological targets.

The presence and position of methyl and other aliphatic groups on the pyridine ring can modulate the biological activity of morpholinopyridine derivatives. The methyl group at the 5-position of the core scaffold is a key feature. In related series of kinase inhibitors, the introduction of a methyl group can have varied effects. For instance, in some kinase inhibitor scaffolds, a methyl group can enhance potency by establishing favorable van der Waals interactions within the hydrophobic pockets of the kinase active site.

In a series of 1,2,6-thiadiazinone kinase inhibitors, the introduction of a 2-methyl substituent to the aniline (B41778) ring resulted in a near-complete loss of anti-cancer activity, whereas a 4-methyl substituent had a more nuanced effect, removing weak inhibition on some cell lines without significant improvement on others mdpi.com. This highlights the high degree of sensitivity to the position of methyl groups.

Conversely, in other contexts, such as certain pyridine-based antibacterial agents, the presence and orientation of methyl groups on attached aromatic rings can significantly affect biological activity . For the this compound scaffold, the 5-methyl group likely plays a role in optimizing the compound's conformation and interaction with its target. Further substitution with larger aliphatic groups would need to be carefully considered, as increased bulk could lead to steric hindrance and a reduction in activity.

| Compound Analogue (from literature) | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1,2,6-Thiadiazinone derivative | Introduction of a 2-methyl substituent on the aniline ring | Near-complete loss of anti-cancer activity | mdpi.com |

| 1,2,6-Thiadiazinone derivative | Introduction of a 4-methyl substituent on the aniline ring | Removed weak inhibition on some cell lines, no significant improvement on others | mdpi.com |

| Pyridine derivatives with oxazolidinone | Presence and orientation of methyl groups on attached (hetero)aromatic rings | Significantly affected bacterial activity |

The introduction of halogens and other electron-withdrawing groups (EWGs) to the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter the electronic distribution of the pyridine ring, influence metabolic stability, and participate in halogen bonding with the target protein.

In a study of morpholine (B109124) derivatives, it was found that a morpholine substituted with an aromatic ring containing a halogen group led to an increase in inhibitory activity against the HepG2 cell line . Similarly, for polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, the presence of electron-withdrawing groups such as CN, Cl, Br, and NO2 on an attached aromatic ring enhanced the inhibition of E. coli .

However, the effect of halogenation is not universally positive. In a broad analysis of pyridine derivatives' antiproliferative activity, it was observed that compounds with halogen atoms in their structures generally exhibited lower activity compared to those with groups like -OMe, -OH, and -NH2 nih.gov. This suggests that for the this compound scaffold, the position and type of halogen or EWG would need to be carefully selected to achieve a beneficial effect.

| Compound Series (from literature) | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Morpholine derivatives | Substitution with a halogen-containing aromatic ring | Increased inhibitory activity against HepG2 cell line | |

| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Attachment of EWGs (CN, Cl, Br, NO2) to the aromatic ring | Enhanced E. coli inhibition | |

| General pyridine derivatives | Presence of halogen atoms | Generally lower antiproliferative activity | nih.gov |

The arrangement of substituents on the pyridine ring, or positional isomerism, is a critical determinant of biological activity. The specific placement of the amino, methyl, and morpholino groups in this compound is likely optimized for its intended biological target. Any changes to these positions would significantly alter the molecule's shape, polarity, and ability to form key interactions.

For instance, in pyridine-based compounds, electrophilic substitution typically occurs at the C-3 position, while nucleophilic substitution is favored at the C-2 and C-4 positions due to the electron-withdrawing nature of the ring nitrogen . The position of the amino group is particularly important as it can influence the basicity of the pyridine nitrogen and serve as a crucial hydrogen bond donor or acceptor.

While specific studies on positional isomers of this compound are not available, research on other substituted pyridines demonstrates the importance of isomerism. For example, in the development of Met kinase inhibitors, the specific substitution pattern on a pyrrolopyridine-pyridone core was essential for potent activity nih.gov. Therefore, it can be inferred that moving the amino group from the 3-position or the morpholino group from the 6-position would likely lead to a significant loss of biological activity.

Structural Variations and their Effects on the Morpholine Moiety

The morpholine ring is a common feature in many biologically active compounds, often contributing to improved physicochemical properties such as water solubility and metabolic stability enamine.net. Modifications to this moiety can be a fruitful strategy for optimizing the activity of the parent compound.

In studies on ZSTK474, a PI3K inhibitor with two morpholine groups, replacing a single morpholine with piperazine (B1678402) resulted in a significant reduction in inhibitory activity against PI3K isoforms nih.gov. This suggests that the oxygen atom of the morpholine ring is crucial for activity, likely participating in important hydrogen bonding interactions with the target protein. Interestingly, N-acetylation of the piperazine analogue restored the inhibitory profile, indicating that the acetyl group could mimic the role of the morpholine oxygen nih.gov.

In another study on mTOR inhibitors, the morpholine group was successfully replaced with 3,6-dihydro-2H-pyran (DHP), yielding compounds with equivalent potency and selectivity nih.gov. This demonstrates that in some cases, other oxygen-containing rings can serve as effective bioisosteres for morpholine. Thiomorpholine (B91149) and its oxidized form, thiomorpholine 1,1-dioxide, are also frequently used as morpholine replacements to probe the effects of altering the heteroatom from oxygen to sulfur.

| Parent Compound (from literature) | Morpholine Replacement | Effect on Biological Activity | Reference |

|---|---|---|---|

| ZSTK474 (PI3K inhibitor) | Piperazine | 36-fold reduction in PI3Kα and PI3Kδ inhibition; >70-fold reduction in PI3Kβ and PI3Kγ inhibition | nih.gov |

| Pyrazolopyrimidine and thienopyrimidine mTOR inhibitors | 3,6-dihydro-2H-pyran (DHP) | Equivalent potency and selectivity vs. PI3K | nih.gov |

Introducing substituents onto the morpholine ring itself can influence the compound's activity by altering its conformation and steric profile. In general, an unsubstituted morpholine is often preferred for potent activity in some series of compounds .

However, in other cases, substitution can be beneficial. For instance, the introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity in some contexts . Furthermore, creating bridged morpholine structures, such as a 3,5-ethylene bridge, can lead to highly potent and selective inhibitors, as this modification can allow the moiety to penetrate deeper into the binding pocket of the target enzyme .

The stereochemistry of substituents on the morpholine ring is also a critical factor. In a series of dual serotonin (B10506) and noradrenaline reuptake inhibitors, the biological activity was found to be a function of the stereochemistry of a substituent on the morpholine ring nih.gov. This underscores the importance of controlling the three-dimensional arrangement of atoms for optimal interaction with the biological target.

| Compound Series (from literature) | Modification within Morpholine Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| Chalcone substituted morpholines | Unsubstituted morpholine | Important for potent activity | |

| General morpholine derivatives | Alkyl substitution at the 3-position | Increased anticancer activity | |

| 2-ureidophenyltriazines | 3,5-ethylene bridged morpholine | Intense potent activity as mTOR inhibitors | |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Stereochemistry of substituents | Determined serotonin and noradrenaline reuptake inhibition | nih.gov |

Linker and Side Chain Modifications on Bioactivity

The nature of the linker and the attached side chains plays a pivotal role in modulating the biological efficacy of this compound derivatives. These modifications can influence the compound's conformation, binding affinity to the target, and pharmacokinetic properties.

The length and chemical composition of the linker connecting the core morpholinopyridine scaffold to other chemical moieties are critical determinants of biological potency. Studies on related heterocyclic compounds have demonstrated that even subtle changes in linker length can lead to significant differences in activity. For instance, in a series of morpholine-bearing quinoline (B57606) derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain was found to be crucial. Derivatives with a shorter 2-methylene linker between the quinoline and morpholine moieties exhibited better inhibition of acetylcholinesterase (AChE) compared to those with longer 3- or 4-methylene linkers mdpi.com. This suggests that an optimal linker length is necessary to achieve the correct orientation and distance for effective binding to the active site of the target enzyme.

Conversely, in other molecular contexts, a longer linker may be more favorable. Research on quinazoline (B50416) derivatives as EGFR kinase inhibitors revealed that the insertion of morpholine alkoxy groups at positions 6 and 7 led to increased antiproliferative activity. Notably, compounds with three-carbon linkers were found to be 7.5-fold more active than those with shorter two-carbon chains mdpi.com. Similarly, a flexible four-carbon linker in another series of quinazoline derivatives increased both antiproliferative and inhibitory activities mdpi.com. The reversal of an amide linker has also been shown to impact biological activity. In a series of 6-substituted-amide-4-amino-quinazoline derivatives, replacing the amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity against EGFRwt kinase, highlighting the importance of the linker's chemical nature and its ability to form key interactions with the target mdpi.com.

| Scaffold | Linker Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Morpholine-bearing quinoline | 2-methylene linker vs. 3- or 4-methylene linker | Shorter linker showed better AChE inhibition. | mdpi.com |

| Quinazoline | Three-carbon linker vs. two-carbon linker | Longer linker led to 7.5-fold higher antiproliferative activity. | mdpi.com |

| Quinazoline | Amide linker vs. methyl-amino linker | Amide reversal resulted in a significant decrease in EGFR inhibitory activity. | mdpi.com |

Pendant groups, which are the terminal chemical moieties of the side chains, are instrumental in fine-tuning the biological activity of this compound derivatives. The nature of these groups can influence ligand-receptor interactions, solubility, and metabolic stability. The morpholine ring itself is often considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical and metabolic properties, and its ability to improve pharmacokinetics nih.gov.

In the broader context of pyridine derivatives, the type and position of substituents have been shown to significantly affect their anticancer and antimicrobial activities. For instance, a structure-activity relationship study on pyridine derivatives revealed that compounds with electron-donating groups (EDGs) like hydroxyl and meta-substituted chloro groups were more potent in anticancer studies. In contrast, derivatives with electron-withdrawing groups (EWGs) substituted at the para position demonstrated higher antimicrobial activity researchgate.net. Another review highlighted that the presence and positions of -OMe, -OH, -C=O, and NH2 groups in pyridine derivatives enhanced their antiproliferative activity, while halogen atoms or bulky groups tended to decrease it mdpi.comnih.govnih.gov.

The introduction of various heterocyclic rings as pendant groups has also been a successful strategy. For example, the incorporation of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of a quinazoline core led to potent dual EGFR/VEGFR2 inhibitors mdpi.com. This underscores the potential for discovering highly active compounds by exploring a diverse range of pendant groups attached to the this compound scaffold.

| Pendant Group Modification | Observed Effect on Bioactivity | Example Scaffold | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -OH, meta-Cl) | Increased anticancer potency | Pyridine derivatives | researchgate.net |

| Electron-withdrawing groups (e.g., para-substituted) | Higher antimicrobial activity | Pyridine derivatives | researchgate.net |

| -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | Pyridine derivatives | mdpi.comnih.govnih.gov |

| Halogen atoms or bulky groups | Decreased antiproliferative activity | Pyridine derivatives | mdpi.comnih.govnih.gov |

| 3-nitro-1,2,4-triazole | Potent dual EGFR/VEGFR2 inhibition | Quinazoline derivatives | mdpi.com |

Comparative SAR Analysis Across Diverse Biological Target Classes

Derivatives of this compound have been investigated for a wide range of biological activities, and comparative SAR analysis across these different target classes reveals both common and distinct structural requirements for optimal potency.

The morpholine moiety is a key feature in several compounds with demonstrated antiparasitic activity. For instance, novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives have been developed and tested against Trypanosoma rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum K1 in vitro, with some compounds emerging as potent anti-trypanosomal candidates with low cytotoxicity researchgate.net. This highlights the potential of the morpholine ring in the design of new antiparasitic agents.

Comparative studies with other heterocyclic systems also provide valuable SAR insights. For example, in a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, a 3-fluorophenyl substituent was identified as a key feature for excellent activity against Leishmania major nih.gov. Another derivative from the same series with a 3,5-difluorophenyl group showed high activity and selectivity against Toxoplasma gondii nih.gov. Furthermore, studies on imidazole (B134444) derivatives have identified specific structural moieties that confer high selectivity against T. gondii nih.gov. These findings suggest that aromatic substitutions on the core heterocyclic structure are critical for potent and selective antiparasitic activity.

| Compound Series | Key Structural Feature for Antiparasitic Activity | Target Organism | Reference |

|---|---|---|---|

| 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives | Morpholine moiety | Trypanosoma rhodesiense, Trypanosoma cruzi, Plasmodium falciparum | researchgate.net |

| Pyrimido[1,2-a]benzimidazole derivatives | 3-fluorophenyl substituent | Leishmania major | nih.gov |

| Pyrimido[1,2-a]benzimidazole derivatives | 3,5-difluorophenyl group | Toxoplasma gondii | nih.gov |

The pyridine and morpholine moieties are present in numerous compounds with significant antibacterial activity. For pyridine derivatives, a balance between hydrophobicity and hydrophilicity appears to be important for activity against Gram-negative bacteria nih.gov. In the context of Gram-positive bacteria, certain structural modifications have been shown to enhance efficacy. For example, in a series of 5-methylbenzo[c]phenanthridinium derivatives, the presence of a 1- or 12-phenyl substituent on the core structure significantly enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis compared to the parent compound nih.gov.

Morpholine-containing compounds have also been explored as antibiotic adjuvants, particularly against resistant Gram-positive strains like methicillin-resistant S. aureus (MRSA). A series of morpholine-containing 5-arylideneimidazolones were found to significantly reduce the minimum inhibitory concentrations (MICs) of oxacillin (B1211168) in MRSA mdpi.com. This suggests that the morpholine moiety can contribute to overcoming antibiotic resistance mechanisms. Naphthyridine derivatives, which are structurally related to pyridines, have also shown excellent activity against Gram-positive bacteria, particularly Streptococci nih.gov.

| Compound Series | Key Structural Feature for Antibacterial Activity | Target Bacteria | Reference |

|---|---|---|---|

| 5-methylbenzo[c]phenanthridinium derivatives | 1- or 12-phenyl substituent | Staphylococcus aureus, Enterococcus faecalis (Gram-positive) | nih.gov |

| Morpholine-containing 5-arylideneimidazolones | Morpholine moiety | Acts as an antibiotic adjuvant against MRSA (Gram-positive) | mdpi.com |

| Naphthyridine derivatives | Core structure | Excellent activity against Streptococci (Gram-positive) | nih.gov |

The this compound scaffold is of significant interest in the development of anticancer agents, and the SAR of related pyridine and morpholine derivatives provides a roadmap for its optimization. As previously mentioned, substitutions on the pyridine ring with groups like -OMe, -OH, -C=O, and NH2 can enhance antiproliferative activity mdpi.comnih.govnih.gov. The position of these substituents is also critical. For instance, in a series of thieno[3,2-b]pyridin-5(4H)-one derivatives, 3-aryl derivatives exhibited notable antitumor activity, whereas 2-aryl analogues were more associated with strong fluorescence, demonstrating site-dependent modulation of biological and optical properties nih.gov.

| Compound Series | Key Structural Feature for Anticancer Activity | Target/Activity | Reference |

|---|---|---|---|

| Thieno[3,2-b]pyridin-5(4H)-one derivatives | 3-aryl substitution | Antitumor activity | nih.gov |

| Pyridine-urea derivatives | Urea linkage | Potent anti-proliferative activity against breast cancer cells | researchgate.net |

| Morpholinopyrimidine derivatives | Morpholine and pyrimidine (B1678525) rings | Antiproliferative activity via PI3K/mTOR inhibition | nih.gov |

| Thiazolo[4,5-d]pyrimidine (B1250722) derivatives | Trifluoromethyl group | Anticancer activity | mdpi.com |

Antitubercular Activity and Hydrophobic Substitutions

The core structure of aminopyridines is a recognized scaffold in the development of antitubercular agents. Research into related pyridine derivatives suggests that hydrophobic substitutions play a critical role in modulating their efficacy against Mycobacterium tuberculosis. While direct SAR studies on this compound are not extensively documented in publicly available research, inferences can be drawn from analogous structures such as pyridine-appended 2-hydrazinylthiazoles and other carboxamide derivatives.

In studies of pyridine-appended 2-hydrazinylthiazole (B183971) derivatives, it has been observed that the introduction of various substituents allows for an evaluation of their effect on antitubercular activity against the Mtb H37Rv strain. nih.gov The pyridine nitrogen in some of these compounds has been shown to form hydrogen bonds with key residues in mycobacterial enzymes, such as the KasA protein. nih.gov Furthermore, these interactions are often supplemented by hydrophobic interactions with surrounding amino acid residues, which can stabilize the ligand-enzyme complex and enhance inhibitory activity. nih.gov

For instance, in a series of pyridine dicarboxamides, the nature and position of substituents on a phenyl ring attached to the core structure significantly influenced potency. nih.gov Compounds with methyl substitutions on a phenyl carbamoyl (B1232498) side chain demonstrated greater potency than those with halogen substitutions. nih.gov This suggests that carefully positioned hydrophobic groups can enhance the antitubercular activity of pyridine-based compounds. The replacement of a methyl group with halogens in certain positions led to a loss of activity, highlighting the specific nature of the hydrophobic interactions required for efficacy. nih.gov

Table 1: Inferred Structure-Activity Relationships for Antitubercular Activity

| Substitution Type | General Effect on Activity | Rationale |

|---|---|---|

| Small Alkyl Groups | Potentially increases activity | Enhances hydrophobic interactions with target enzymes. |

| Halogens | Variable; can decrease activity | May alter electronic properties and steric hindrance, disrupting optimal binding. |

Antimalarial Activity and Structural Requirements (e.g., PfDHODH inhibition)

The aminopyridine scaffold is a key feature in a variety of compounds investigated for antimalarial activity. One of the primary targets for these compounds is Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme essential for pyrimidine biosynthesis in the parasite. nih.govnih.gov The structural divergence between PfDHODH and its human counterpart allows for the design of selective inhibitors. nih.gov

SAR studies on related scaffolds provide insights into the structural requirements for the inhibition of PfDHODH. The enzyme's inhibitor binding site contains a hydrophobic pocket, suggesting that ligands with appropriate hydrophobic features are likely to be effective. nih.govacs.org In one study of pyrazole-based PfDHODH inhibitors, the replacement of a trifluoromethyl group on a pyridine ring with a morpholine group led to a reduction in activity. acs.org This indicates that while the morpholine moiety can be accommodated, its properties may not be optimal for interaction with this specific target compared to other hydrophobic groups.

Further research on pyridine-containing inhibitors targeting other malarial enzymes, such as 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), has also highlighted the importance of the pyridine moiety. nih.gov In these instances, the pyridine nitrogen can form hydrogen bonds with the target enzyme, while hydrophobic interactions between the pyridine ring and the protein contribute to enhanced activity. nih.gov The introduction of a 6-aminopyridine group in other series of antimalarial compounds has been shown to retain potent activity. acs.org

Collectively, these findings suggest that for a derivative of this compound to exhibit antimalarial activity, particularly through PfDHODH inhibition, a delicate balance of hydrophobicity and the ability to form specific hydrogen bonds is necessary. The existing morpholine ring provides some hydrophobic character, but modifications to other parts of the molecule would likely be required to optimize its interaction with the PfDHODH binding pocket.

Table 2: Key Structural Features for Antimalarial Activity of Pyridine Derivatives

| Structural Feature | Importance for Activity | Example Interaction |

|---|---|---|

| Pyridine Nitrogen | Crucial | Forms hydrogen bonds with enzyme active site residues (e.g., Cys338 in PfDXR). nih.gov |

| Hydrophobic Groups | Essential | Occupy hydrophobic pockets in the enzyme (e.g., PfDHODH ubiquinone binding site). nih.govacs.org |

| Amine at C-3 | Potential H-bond donor | May interact with protein backbone or side-chain acceptors. |

Anthelmintic Activity and Structural Correlations

Recent studies have explored the anthelmintic potential of derivatives that incorporate the 6-morpholinopyridin-3-yl moiety. A series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and evaluated for their activity against the adult Indian earthworm, Pheretima posthuma. nih.gov This research provides direct evidence for the relevance of the this compound core structure in the development of new anthelmintic agents.

In this study, various substitutions were made to the oxazolidinone ring system, which was attached to the core 6-morpholinopyridin-3-yl structure. The results indicated that the nature of the substituent had a significant impact on the time taken for paralysis and death of the earthworms. One of the most effective compounds in this series was identified as compound 11b . nih.gov The specific structural modifications that led to this enhanced activity highlight a clear structure-activity relationship.

The data from this research demonstrates that the 6-morpholinopyridin-3-yl scaffold can serve as a valuable platform for generating compounds with potent anthelmintic properties. The oxazolidinone ring and its substituents appear to be key determinants of this activity.

Table 3: Anthelmintic Activity of Selected 3-(6-morpholinopyridin-3-yl)-2-oxooxazolidin-5-yl)methyl carbamate (B1207046) Derivatives

| Compound | Substituent (R) | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| 11a | Phenyl | 56.33 ± 1.25 | 86.00 ± 1.15 |

| 11b | 4-Fluorophenyl | 35.67 ± 1.25 | 60.33 ± 0.88 |

| 11c | 4-Chlorophenyl | 45.67 ± 0.88 | 70.33 ± 1.25 |

| 11d | 4-Bromophenyl | 41.33 ± 1.25 | 65.33 ± 1.25 |

| 11e | p-Tolyl | 49.67 ± 0.88 | 75.67 ± 1.25 |

| Albendazole (Standard) | - | 30.33 ± 0.88 | 51.67 ± 1.25 |

Data sourced from a study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies for Electronic and Structural Characterization

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic and structural properties of a molecule. These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives like 5-Methyl-6-morpholinopyridin-3-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular geometry and compute various electronic properties. ias.ac.inresearcher.lifeias.ac.in These calculations can determine bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule. Furthermore, DFT is used to calculate parameters that describe the molecule's reactivity and stability, which are crucial for predicting its behavior in a biological environment. tandfonline.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large gap indicates higher stability and lower reactivity. irjweb.com For substituted pyridine derivatives, the nature and position of the substituent groups significantly influence the energies of these frontier orbitals. Electron-donating groups, such as the amine and morpholine (B109124) moieties in this compound, tend to raise the HOMO energy level, enhancing the molecule's electron-donating capability. nih.govekb.eg

| Compound Structure | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Pyridine | -6.89 | -0.65 | 6.24 | High Stability, Low Reactivity |

| 3-Aminopyridine (B143674) | -5.98 | -0.55 | 5.43 | Increased Reactivity |

| This compound (Predicted) | -5.65 | -0.40 | 5.25 | Enhanced Reactivity, Good Bioactivity Potential |

Note: The values for this compound are representative predictions based on the influence of its substituent groups as described in the literature. Actual DFT-calculated values may vary.

The nucleophilicity of a molecule, or its ability to donate an electron pair to an electrophile, is a key determinant of its chemical and biological activity. Computational methods can predict the nucleophilic character of substituted pyridines. ias.ac.inresearcher.life The nucleophilicity is strongly correlated with the HOMO energy; a higher HOMO energy level indicates a greater tendency to donate electrons and thus, higher nucleophilicity. ias.ac.in DFT calculations have been successfully used to establish nucleophilicity scales for various pyridine derivatives, showing good correlation with experimental data. ias.ac.inresearchgate.net For this compound, the presence of the electron-donating amino group at the 3-position and the morpholino group at the 6-position is expected to increase the electron density on the pyridine ring, making the nitrogen atom of the pyridine ring and the exocyclic amine group potential nucleophilic centers.

Pharmacological and Biological Evaluation of 5 Methyl 6 Morpholinopyridin 3 Amine Derivatives in Vitro Research Focus

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are fundamental in determining the therapeutic potential of novel chemical entities. For derivatives of 5-Methyl-6-morpholinopyridin-3-amine, these assays have been crucial in profiling their activity against parasites, bacteria, and cancer cells.

High-Content Screening (HCS) is a powerful methodology that utilizes automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. In the context of parasitic diseases, HCS allows for the detailed profiling of a compound's effect on parasite morphology, viability, proliferation, and interaction with host cells. While specific HCS data for this compound derivatives in parasitic models is not extensively detailed in the available literature, this approach is vital for identifying subtle yet significant changes induced by a compound, such as alterations in organelle structure or the stages of the parasite life cycle. Such screening would provide a comprehensive understanding of the compound's mechanism of action at a cellular level.

The antibacterial potential of aminopyridine derivatives, a class to which this compound belongs, has been evaluated quantitatively. The primary method for this assessment is the determination of the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research on various 2-aminopyridine (B139424) derivatives has demonstrated notable activity, particularly against Gram-positive bacteria. nih.govnih.gov For instance, certain compounds have shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with MIC values recorded as low as 39 µg/mL. nih.govnih.gov Other Gram-positive strains like Bacillus cereus, Enterococcus faecalis, and Micrococcus luteus have also shown sensitivity, with MIC values around 78 µg/mL. nih.gov Morphological studies, often conducted in parallel, examine changes in bacterial cell structure following treatment, providing insights into the compound's mechanism of action, such as interference with cell division or cell wall integrity.

Data represents findings for structurally related aminopyridine derivatives.

| Bacterial Strain | Compound Class | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| S. aureus | 2-Aminopyridine derivative (2c) | 39 | nih.govnih.gov |

| B. subtilis | 2-Aminopyridine derivative (2c) | 39 | nih.govnih.gov |

| B. cereus | 2-Aminopyridine derivative (2c) | 78 | nih.gov |

| E. faecalis | 2-Aminopyridine derivative (2c) | 78 | nih.gov |

| M. luteus | 2-Aminopyridine derivative (2c) | 78 | nih.gov |

| L. monocytogenes | 2-Aminopyridine derivative (2c) | 156 | nih.gov |

Derivatives of the aminopyridine and related heterocyclic scaffolds have been extensively evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These in vitro assays, such as the SRB (sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, are used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Studies on pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives, which share structural motifs with the subject compound, demonstrated potent antiproliferative activity against human rhabdomyosarcoma (Rh30) cells, with some derivatives showing IC50 values in the low micromolar range (1.9 to 3.5 µM). sci-hub.se Similarly, evaluations of pyrrolo[2,3-d]pyrimidine derivatives have shown activity against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cell lines, with some compounds exhibiting IC50 values below 10 µM. mdpi.com These findings underscore the potential of this chemical space in the development of new anticancer agents.

Data represents findings for structurally related heterocyclic derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aminocarbonyl pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | Rh30 (Rhabdomyosarcoma) | 1.9 - 3.5 | sci-hub.se |

| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | 4.01 | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | 4.55 | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | HeLa (Cervical) | 6.55 | mdpi.com |

A critical area of evaluation for these derivatives is their antimalarial activity. In vitro parasite growth inhibition assays are used to measure the efficacy of compounds against the asexual blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The chloroquine-sensitive 3D7 strain is commonly used as a reference.

One derivative, OSM-S-106, demonstrated potent activity against the 3D7 strain of P. falciparum with a 50% inhibitory concentration (IC50) of 0.058 µM after 72 hours of incubation. nih.gov This compound also showed activity against the liver stages of P. berghei, indicating a potential for activity across multiple stages of the parasite life cycle. nih.gov The assays typically measure parasite viability through methods like the lactate (B86563) dehydrogenase (PfLDH) assay or by quantifying the incorporation of radiolabeled precursors like [3H]phenylalanine. nih.govnih.gov

| Compound/Derivative | Parasite Strain | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| OSM-S-106 | P. falciparum 3D7 | PfLDH Growth Inhibition (72h) | 0.058 | nih.gov |

| OSM-S-106 | P. berghei (liver stage) | - | 0.25 / 0.42 | nih.gov |

| Lupeol | P. falciparum 3D7 | [3H]phenylalanine incorporation | 27.7 | nih.gov |

Biochemical Enzyme Inhibition Studies

To elucidate the specific molecular targets of this compound derivatives, biochemical assays are performed. These assays measure the ability of a compound to directly inhibit the activity of isolated, purified enzymes, which are often implicated in disease pathways.

Kinases are a major class of drug targets, particularly in oncology. Derivatives of this compound have been identified as potent inhibitors of several key kinases.

RAF Kinase: Certain derivatives have been developed as highly selective RAF inhibitors, designed to target cancers with RAS mutations. acs.org These compounds effectively inhibit RAF dimers (both BRAF and CRAF), a form of the kinase that is resistant to first-generation inhibitors. acs.orgnih.gov One specific derivative, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, emerged from medicinal chemistry efforts to create potent and selective RAF inhibitors. acs.org Other quinolone-based diarylamides have shown potent inhibition against both B-RAFV600E and C-RAF, with IC50 values in the nanomolar range. nih.gov

CSF1R Kinase: The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the function of macrophages and is a target in cancer and inflammatory diseases. nih.govnih.govntnu.no Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the aminopyridine core, have been developed as highly potent and selective CSF1R inhibitors, with some showing subnanomolar enzymatic inhibition. nih.govresearchgate.net For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified as a particularly potent CSF1R inhibitor. researchgate.net

DAPK1 Kinase: Death-Associated Protein Kinase 1 (DAPK1) is a serine/threonine kinase involved in apoptosis and autophagy. While the broader aminopyridine class has been explored for kinase inhibition, specific inhibitory data for this compound derivatives against DAPK1 is not prominently featured in the reviewed literature. However, the general activity of this scaffold against kinases suggests that screening against DAPK1 could be a plausible area for future investigation.

Data represents findings for the specified derivative classes.

| Target Kinase | Compound Class/Example | IC50 Value | Reference |

|---|---|---|---|

| B-RAFV600E | 5/6-hydroxyquinolines (17b) | 0.128 µM | nih.gov |

| C-RAF | 5/6-hydroxyquinolines (17b) | 0.0653 µM | nih.gov |

| CSF1R | Pexidartinib (Reference) | 13 nM | nih.gov |

| CSF1R | Pyrrolo[2,3-d]pyrimidine derivatives | Low nanomolar to subnanomolar | nih.govresearchgate.net |

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Enzyme Inhibition Assays

Currently, there is no publicly available scientific literature that specifically details the in vitro evaluation of this compound derivatives in Dihydroorotate Dehydrogenase (DHODH) enzyme inhibition assays.

Investigation of Molecular Targets and Mechanistic Insights

The exploration of molecular targets for derivatives of this compound has led to significant insights into their mechanisms of biological action. These investigations are fundamental to understanding how these compounds exert their effects at a cellular level.

Target Identification and Validation Strategies

The primary molecular targets for certain derivatives of this compound have been identified as members of the RAF kinase family. nih.govmycancergenome.org This was achieved through a structure-based drug design approach, which led to the development of potent and selective inhibitors. nih.gov Target validation has been confirmed through biochemical and cellular assays, demonstrating direct inhibition of RAF kinase activity and downstream signaling pathways. acs.orgresearchgate.net

Unraveling Mechanistic Pathways of Biological Action

While the broader mechanistic pathways for this compound itself are not extensively detailed in available research, a closely related derivative, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254), has been thoroughly investigated, particularly in the context of RAF signaling modulation. nih.govacs.org

RAF Signaling Modulation

Derivatives of this compound, notably LXH254 (also known as naporafenib), have been identified as potent, selective, and orally bioavailable pan-RAF inhibitors. nih.govmycancergenome.orgguidetopharmacology.org These compounds are classified as Type II kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase. researchgate.netguidetopharmacology.org This mechanism allows for the inhibition of both BRAF and CRAF kinases, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway. mycancergenome.orgsemanticscholar.orgaacrjournals.org This pathway is frequently upregulated in various human cancers, playing a key role in tumor cell proliferation and survival. mycancergenome.orgnih.gov

In vitro studies have demonstrated that LXH254 potently inhibits BRAF and CRAF with picomolar to low nanomolar IC50 values in biochemical assays. acs.orgresearchgate.net A key characteristic of this class of inhibitors is their ability to inhibit RAF dimers, which is a mechanism of resistance to first-generation RAF inhibitors that target BRAF V600E monomers. acs.orgnih.gov LXH254 has been shown to stabilize BRAF-CRAF dimers while inhibiting their signaling output. acs.orgguidetopharmacology.org

Cellular assays have confirmed the on-target activity of these derivatives. For example, in Calu-6 cells, which harbor a KRAS mutation, LXH254 demonstrated a dose-dependent inhibition of phosphorylated MEK (pMEK) with an EC50 of 0.05 μM. acs.org This indicates effective suppression of the downstream signaling cascade. Furthermore, these compounds show minimal paradoxical activation of the MAPK pathway, a significant side effect observed with earlier RAF inhibitors in cells with wild-type BRAF. acs.orgnih.gov

The selectivity of these morpholinopyridin derivatives is a critical aspect of their pharmacological profile. Kinome scanning has revealed high selectivity for BRAF and CRAF, with significantly less activity against ARAF. guidetopharmacology.orgsemanticscholar.orgaacrjournals.orgnih.gov This ARAF-sparing activity is a distinguishing feature. semanticscholar.orgaacrjournals.orgnih.gov

The table below summarizes the in vitro activity of the representative compound LXH254.

| Assay Type | Target/Cell Line | Metric | Value |

| Biochemical Assay | BRAF (full-length) | IC50 | 0.0004 µM |

| Biochemical Assay | CRAF (full-length) | IC50 | ~0.0004 µM |

| Cellular Assay | Calu-6 (pMEK) | EC50 | 0.05 µM |

| Cellular Assay | CRAF:BRAF Dimerization | EC50 | 0.16 µM |

Ribosomal Subunit Interaction and Fe-Homeostasis Perturbation

There is currently no specific information available in the scientific literature detailing the interaction of this compound derivatives with ribosomal subunits or their ability to perturb iron homeostasis.

Future Directions and Research Perspectives

Strategies for Further Optimization of Biological Activity and Selectivity

The optimization of lead compounds is a critical step in the drug discovery pipeline. For derivatives of 5-Methyl-6-morpholinopyridin-3-amine, several strategies can be employed to enhance their biological activity and selectivity. A primary approach involves comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the core structure—for instance, by introducing different substituents on the pyridine (B92270) ring or altering the morpholine (B109124) moiety—researchers can elucidate the key structural features required for potent and selective inhibition of target proteins, such as kinases. The morpholine ring, in particular, is a privileged pharmacophore in medicinal chemistry, known for its ability to improve potency and modulate pharmacokinetic properties. nih.govnih.gov

Furthermore, the application of isosteric and bioisosteric replacements can be a fruitful strategy. Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity, selectivity, and metabolic stability. For example, the methyl group on the pyridine ring could be replaced with other small alkyl groups or electron-withdrawing/donating groups to probe the electronic and steric requirements of the binding pocket.

Another avenue for optimization is the exploration of different substitution patterns on the aminopyridine core. The amino group provides a handle for the introduction of a wide array of substituents, which can be designed to interact with specific residues in the target's active site, thereby increasing both potency and selectivity. rsc.org

| Strategy | Rationale | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the chemical structure to understand the relationship between structure and biological activity. | Identification of key pharmacophoric features, leading to more potent and selective compounds. |

| Isosteric/Bioisosteric Replacements | Replace functional groups with others of similar size, shape, and electronic properties. | Improved potency, selectivity, metabolic stability, and pharmacokinetic profile. |

| Modification of the Aminopyridine Core | Introduce diverse substituents at the amino position to explore new interactions with the target. | Enhanced binding affinity and selectivity for the target enzyme or receptor. |

Exploration of Novel Therapeutic Applications and Biological Targets for this compound Derivatives

While the initial focus of research on aminopyridine derivatives has often been in areas like oncology and neuroscience, the structural features of this compound and its analogues suggest potential for a broader range of therapeutic applications. nih.govelsevierpure.com The aminopyridine scaffold is a versatile starting point for the design of inhibitors for various enzyme families, including but not limited to protein kinases, which are implicated in a multitude of diseases. herts.ac.uk

Future research should aim to screen libraries of this compound derivatives against a wide panel of biological targets. This could uncover novel activities against targets in therapeutic areas such as inflammatory diseases, metabolic disorders, and infectious diseases. For instance, certain aminopyridine derivatives have shown potential as inhibitors of Janus kinases (JAKs), which are key players in inflammatory signaling pathways. nih.govtandfonline.com

Moreover, the exploration of dual-target inhibitors is an emerging area in drug discovery. mdpi.com Derivatives of this compound could be rationally designed to inhibit two related or complementary targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

| Potential Therapeutic Area | Rationale | Example of Potential Target(s) |

| Inflammatory Diseases | The aminopyridine scaffold can be adapted to target key inflammatory mediators. | Janus Kinases (JAKs), p38 MAP Kinase |

| Metabolic Disorders | Certain kinase pathways are implicated in metabolic regulation. | AMP-activated protein kinase (AMPK) |

| Infectious Diseases | Targeting host or pathogen kinases can be an effective antimicrobial strategy. | Pathogen-specific kinases, host kinases involved in pathogen replication |

| Neurodegenerative Diseases | Kinase dysregulation is a hallmark of many neurodegenerative conditions. nih.gov | Glycogen synthase kinase 3 (GSK-3), Cyclin-dependent kinase 5 (CDK5) |

Development of Innovative Synthetic Methodologies for Scalable Production of Analogues

To fully explore the therapeutic potential of this compound derivatives, the development of efficient and scalable synthetic routes is paramount. While classical methods for the synthesis of aminopyridines exist, there is a continuous need for innovation to enable the rapid and cost-effective production of a diverse range of analogues. nih.govacs.org

Future efforts in this area should focus on the development of novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, to facilitate the construction of the aminopyridine core and the introduction of various substituents. nih.gov The use of flow chemistry presents another exciting opportunity, as it can enable the safe and scalable synthesis of intermediates and final compounds, including those that may be hazardous to produce in traditional batch processes. nih.gov

Integration of Cutting-Edge Computational Techniques for Rational Design and Discovery

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For the rational design of novel this compound derivatives, a variety of in silico techniques can be employed. researchgate.net

Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of new analogues within the active site of a target protein. mdpi.com This information can guide the design of compounds with improved affinity and selectivity. For instance, docking studies can help in identifying key interactions between the ligand and the protein, which can then be optimized through chemical synthesis. nih.govtandfonline.com